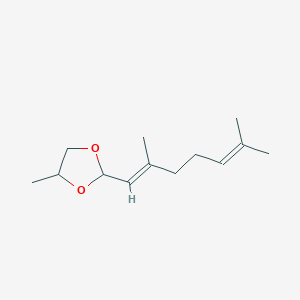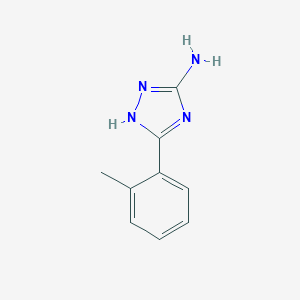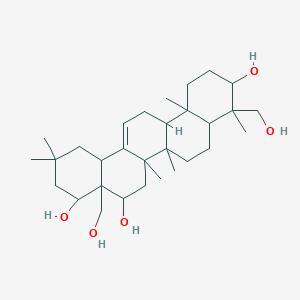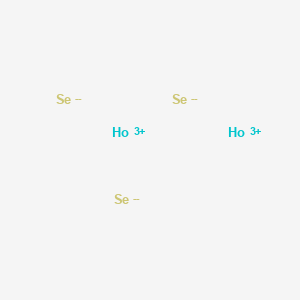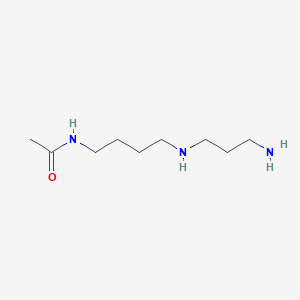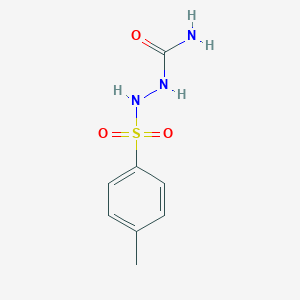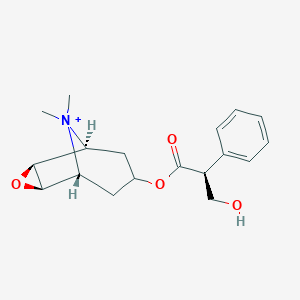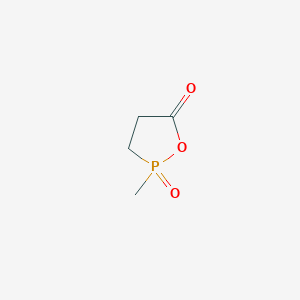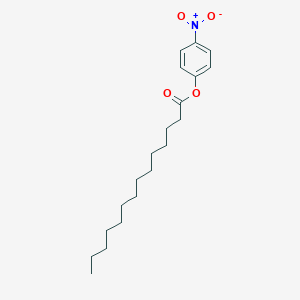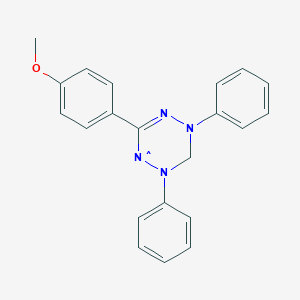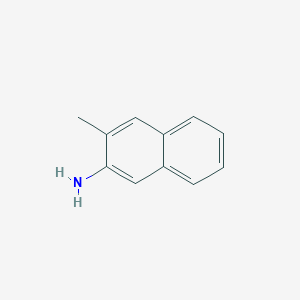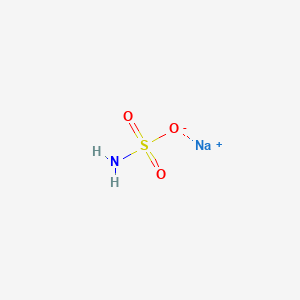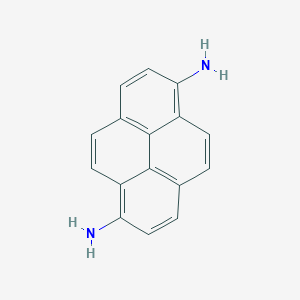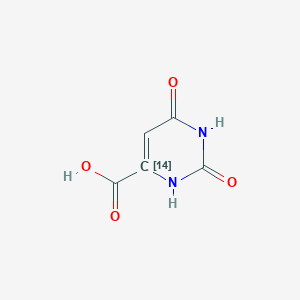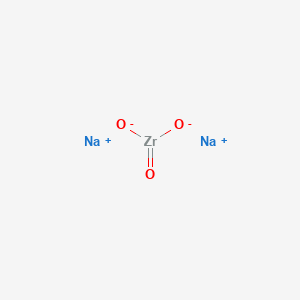
Sodium zirconate
Vue d'ensemble
Description
Sodium Zirconate (Na2ZrO3) is a compound with notable applications in various chemical processes and environmental solutions. Its relevance spans from acting as a catalyst in biodiesel production to enhancing hydrogen production from biomass pyrolysis. The compound is synthesized through various methods, including solid-state reactions, showcasing its adaptability in different chemical environments (Santiago-Torres et al., 2014).
Synthesis Analysis
Sodium Zirconate is synthesized via solid-state reactions, as demonstrated in biodiesel production and hydrogen production processes. The synthesis involves reacting zirconium sources with sodium compounds under high temperatures. One innovative method includes using dental wastes with sodium carbonate to synthesize sodium zirconate, highlighting its potential for recycling and environmental sustainability (Wang et al., 2019).
Molecular Structure Analysis
The molecular structure of Na2ZrO3 has been characterized using various analytical techniques such as X-ray diffraction, scanning electron microscopy, and N2 adsorption. These studies reveal its crystalline structure and microstructural characteristics, which are crucial for its catalytic activities and chemical reactivity (Cortés-Palacios et al., 2012).
Chemical Reactions and Properties
Sodium Zirconate participates in several chemical reactions, including transesterification for biodiesel production and CO2 capture processes. It acts as a basic catalyst in biodiesel production, offering a scalable and cost-effective solution. Additionally, its ability to enhance hydrogen production during biomass pyrolysis by capturing CO2 in-situ demonstrates its multifunctionality in chemical reactions (Santiago-Torres et al., 2014).
Physical Properties Analysis
The physical properties of sodium zirconate, such as surface area, porosity, and microstructure, play significant roles in its application as a catalyst and in CO2 capture technologies. These properties are characterized using techniques like SEM, which provide insights into its effectiveness in various applications (Wang et al., 2019).
Applications De Recherche Scientifique
Biodiesel Production : Sodium zirconate has been evaluated as a basic catalyst for biodiesel production through the transesterification of soybean oil. It showed a high conversion efficiency and could be an alternative catalyst for biodiesel production (Santiago-Torres, Romero-Ibarra, & Pfeiffer, 2014).
Nuclear Waste Treatment : It has been used for the separation of Cesium-137 from nuclear waste, highlighting its potential in radioactive waste management (Kenna & Murphy, 1979).
Hydrogen Production Enhancement : Sodium zirconate derived from dental wastes enhanced hydrogen production during biomass pyrolysis, showing potential in sustainable energy applications (Wang et al., 2019).
Ionic Conductivity : Sodium zirconate's ionic conductivity has been studied, particularly when enhanced by the substitution of metallic ions, suggesting applications in electronic materials (Umesh et al., 2021).
Leaching Kinetics : Research on the leaching kinetics of sodium zirconate in hydrochloric acid has been conducted, which is important for understanding its behavior in various industrial processes (Setyadji & Sudaryadi, 2020).
CO2 Sorption : The use of sodium zirconate as a CO2 sorbent has been explored, demonstrating its potential in carbon capture and environmental applications (Radfarnia & Iliuta, 2012).
Optical Properties : The influence of sodium doping on the optical properties of lead zirconate titanate nanoparticles has been studied, indicating possible applications in optics and material sciences (Koushki, Baedi, & Tasbandi, 2018).
Thermodynamic Investigations : Studies on the thermodynamics of sodium zirconate provide fundamental insights into its stability and reactivity, which is crucial for its various applications (Maier & Warhus, 1986).
Propriétés
IUPAC Name |
disodium;dioxido(oxo)zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.3O.Zr/q2*+1;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTDUMBPDRMZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Zr](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O3Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless powder; [Alfa Aesar MSDS] | |
| Record name | Sodium zirconate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17680 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium zirconate | |
CAS RN |
12201-48-8 | |
| Record name | Zirconate (ZrO32-), sodium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium zirconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



